Cas no 38421-19-1 (1,1-Dimethyl-2-trimethylsilyloxyethylamineDiscontinued)

1,1-Dimethyl-2-trimethylsilyloxyethylamineDiscontinued 化学的及び物理的性質
名前と識別子
-
- 1,1-Dimethyl-2-trimethylsilyloxyethylamineDiscontinued
- 1,1-DIMETHYL-2-TRIMETHYLSILYLOXYETHYLAMINE
- 2-methyl-1-trimethylsilyloxypropan-2-amine
- SCHEMBL7441831
- 38421-19-1
- DB-238113
- AKOS006326672
- EN300-115057
- (2-amino-2-methylpropoxy)trimethylsilane
-
- インチ: InChI=1S/C7H19NOSi/c1-7(2,8)6-9-10(3,4)5/h6,8H2,1-5H3
- InChIKey: JKUAKJGKMCCLFW-UHFFFAOYSA-N
- ほほえんだ: CC(C)(CO[Si](C)(C)C)N
計算された属性
- せいみつぶんしりょう: 161.12400
- どういたいしつりょう: 161.123590764g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 107
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
じっけんとくせい
- PSA: 35.25000
- LogP: 2.27550
1,1-Dimethyl-2-trimethylsilyloxyethylamineDiscontinued 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-115057-1.0g |
(2-amino-2-methylpropoxy)trimethylsilane |
38421-19-1 | 85% | 1g |
$256.0 | 2023-06-09 | |
Enamine | EN300-115057-10.0g |
(2-amino-2-methylpropoxy)trimethylsilane |
38421-19-1 | 85% | 10g |
$1101.0 | 2023-06-09 | |
Enamine | EN300-115057-0.25g |
(2-amino-2-methylpropoxy)trimethylsilane |
38421-19-1 | 85% | 0.25g |
$92.0 | 2023-06-09 | |
1PlusChem | 1P00C9TG-100mg |
1,1-Dimethyl-2-trimethylsilyloxyethylamineDiscontinued |
38421-19-1 | 85% | 100mg |
$140.00 | 2024-05-03 | |
1PlusChem | 1P00C9TG-10g |
1,1-Dimethyl-2-trimethylsilyloxyethylamineDiscontinued |
38421-19-1 | 85% | 10g |
$1423.00 | 2024-05-03 | |
1PlusChem | 1P00C9TG-250mg |
1,1-Dimethyl-2-trimethylsilyloxyethylamineDiscontinued |
38421-19-1 | 85% | 250mg |
$171.00 | 2024-05-03 | |
1PlusChem | 1P00C9TG-5g |
1,1-Dimethyl-2-trimethylsilyloxyethylamineDiscontinued |
38421-19-1 | 85% | 5g |
$981.00 | 2024-05-03 | |
1PlusChem | 1P00C9TG-1g |
1,1-Dimethyl-2-trimethylsilyloxyethylamineDiscontinued |
38421-19-1 | 85% | 1g |
$368.00 | 2024-05-03 | |
Enamine | EN300-115057-0.5g |
(2-amino-2-methylpropoxy)trimethylsilane |
38421-19-1 | 85% | 0.5g |
$175.0 | 2023-06-09 | |
Enamine | EN300-115057-5.0g |
(2-amino-2-methylpropoxy)trimethylsilane |
38421-19-1 | 85% | 5g |
$743.0 | 2023-06-09 |
1,1-Dimethyl-2-trimethylsilyloxyethylamineDiscontinued 関連文献
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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8. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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10. Book reviews
1,1-Dimethyl-2-trimethylsilyloxyethylamineDiscontinuedに関する追加情報
Professional Introduction to Compound with CAS No. 38421-19-1 and Product Name: 1,1-Dimethyl-2-trimethylsilyloxyethylamineDiscontinued
Compound with the CAS number 38421-19-1, specifically identified as 1,1-Dimethyl-2-trimethylsilyloxyethylamineDiscontinued, represents a significant compound in the realm of organic synthesis and pharmaceutical applications. This compound, though marked as discontinued, has played a crucial role in the development of various chemical methodologies and has been extensively studied for its unique structural and functional properties. The 1,1-Dimethyl-2-trimethylsilyloxyethylamineDiscontinued moiety is particularly noteworthy due to its incorporation of a trimethylsilyl (TMS) group, which is a versatile protecting group widely used in synthetic chemistry.
The trimethylsilyl group is renowned for its stability under a variety of reaction conditions, making it an invaluable tool in the synthesis of complex molecules. Its ability to protect functional groups from unwanted reactions while being removable under controlled conditions has made it indispensable in both academic research and industrial applications. The 1,1-Dimethyl-2-trimethylsilyloxyethylamineDiscontinued structure combines this stability with the reactivity of the ethylamine backbone, offering a unique platform for further functionalization and derivatization.
In recent years, there has been a growing interest in the development of novel reagents that can facilitate the synthesis of bioactive molecules. The 1,1-Dimethyl-2-trimethylsilyloxyethylamineDiscontinued compound has been explored in various contexts, particularly in the field of drug discovery and development. Its use as an intermediate in the synthesis of more complex molecules has allowed researchers to access novel pharmacophores and explore new therapeutic avenues. For instance, derivatives of this compound have been investigated for their potential applications in the treatment of neurological disorders, where precise control over molecular structure is paramount.
The discontinuation of this product may be due to shifts in research priorities or the emergence of more efficient synthetic routes. However, the knowledge gained from its use continues to influence current research endeavors. The trimethylsilyl group remains a cornerstone in synthetic chemistry, and compounds like 1,1-Dimethyl-2-trimethylsilyloxyethylamineDiscontinued continue to serve as valuable precursors for more sophisticated molecules. The principles learned from its synthesis and application have paved the way for new methodologies that are more efficient and scalable.
One of the most compelling aspects of compounds like 1,1-Dimethyl-2-trimethylsilyloxyethylamineDiscontinued is their role in enabling cross-coupling reactions, which are fundamental to modern organic synthesis. Cross-coupling reactions allow for the formation of carbon-carbon bonds under mild conditions, often using palladium or nickel catalysts. These reactions have revolutionized the way complex molecules are constructed and have been instrumental in the development of numerous pharmaceuticals. The presence of the trimethylsilyl group in this compound can be leveraged to facilitate such reactions, providing a stable handle that can be removed post-reaction without affecting other sensitive functionalities.
Recent advancements in green chemistry have also highlighted the importance of sustainable synthetic methods. While 1,1-Dimethy-2-trimethylosilyloxyethylethylamineDiscontinued may no longer be commercially available, its discontinuation has spurred innovation in alternative reagents that offer similar functionality but with reduced environmental impact. Researchers are increasingly focusing on developing catalysts and reagents that minimize waste and energy consumption without compromising on yield or selectivity. This trend underscores the enduring legacy of compounds like 1,1-Dimethy-2-trimethylosilyloxyethylethylamineDiscontinued, which have laid the groundwork for more sustainable approaches to organic synthesis.
The versatility of the trimethylsilyl group extends beyond its use as a protecting group; it also serves as a leaving group in certain reactions, allowing for further functionalization at different positions along the molecular framework. This flexibility has made compounds like 1,1-Dimethy-2-trimethylosilyloxyethylethylamineDiscontinued indispensable tools in synthetic chemistry. Their ability to bridge different functional units while maintaining stability has enabled chemists to construct increasingly complex molecules with precision and efficiency.
In conclusion, while 1,1-Dimethy-2-trimethylosilyloxyethylethylamineDiscontinued may no longer be available commercially, its impact on synthetic chemistry remains profound. The principles derived from its use continue to influence current research efforts and inspire new developments in drug discovery and material science. The legacy of this compound serves as a testament to the importance of foundational reagents in advancing chemical science and underscores the ongoing quest for innovative solutions that push the boundaries of what is possible.
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